3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 899996-25-9
VCID: VC5002299
InChI: InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H15N3O6S
Molecular Weight: 389.38

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

CAS No.: 899996-25-9

Cat. No.: VC5002299

Molecular Formula: C17H15N3O6S

Molecular Weight: 389.38

* For research use only. Not for human or veterinary use.

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide - 899996-25-9

Specification

CAS No. 899996-25-9
Molecular Formula C17H15N3O6S
Molecular Weight 389.38
IUPAC Name N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21)
Standard InChI Key TZCMMRWBSXZPOJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Structural Elucidation and Molecular Properties

Core Heterocyclic Framework

The benzo[d]isothiazole ring system forms the foundation of this compound, featuring a sulfur and nitrogen atom within a bicyclic structure. The 1,1-dioxido group (sulfone) at position 1 and the 3-oxo moiety at position 3 introduce electron-withdrawing effects, polarizing the ring and enhancing its electrophilic character. The propanamide linker at position 2 connects the heterocycle to a 2-methyl-4-nitrophenyl group, which contributes steric bulk and electronic diversity.

Spectroscopic Characterization

Key spectral data inferred from related compounds include:

  • Infrared (IR): Strong absorption at ~1700 cm⁻¹ (C=O stretch of amide), ~1350 cm⁻¹ (asymmetric S=O stretch), and ~1150 cm⁻¹ (symmetric S=O stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons in the benzoisothiazole ring (δ 7.5–8.2 ppm), methyl group (δ 2.4 ppm), and amide proton (δ 8.9 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), sulfone carbons (δ 55–60 ppm), and nitro group carbons (δ 145–150 ppm).

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three primary stages, as outlined in patent literature and chemical databases :

  • Formation of Benzo[d]isothiazole-1,1-dioxide-3-one:

    • Starting Material: 2-mercaptobenzoic acid

    • Reaction: Oxidation with hydrogen peroxide (H₂O₂) in acetic acid to form the sulfone.

    • Conditions: 60°C, 12 hours, yielding 85–90%.

  • Propanamide Linker Installation:

    • Reagent: 3-bromopropanoyl chloride

    • Mechanism: Nucleophilic acyl substitution at the nitrogen of the benzisothiazole ring.

    • Solvent: Dichloromethane (DCM) with triethylamine (Et₃N) as base .

  • Coupling with 2-Methyl-4-nitroaniline:

    • Method: Carbodiimide-mediated coupling (EDC/HOBt) in DMF.

    • Yield: 70–75% after purification by column chromatography .

Optimization Challenges

  • Nitro Group Stability: The 4-nitro substituent necessitates inert atmospheres to prevent reduction during synthesis.

  • Stereoelectronic Effects: The methyl group ortho to the amide linkage hinders rotational freedom, influencing crystallization behavior .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient benzoisothiazole ring undergoes regioselective substitution at position 5 or 7 when treated with nitrating or halogenating agents. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions.

Amide Bond Reactivity

The propanamide linker participates in:

  • Hydrolysis: Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 3-(benzisothiazolyl)propanoic acid and 2-methyl-4-nitroaniline.

  • Nucleophilic Displacement: Thiols or amines substitute the amide group under Mitsunobu conditions (DIAD, PPh₃) .

Redox Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., acylation, sulfonylation) .

  • Sulfone Reduction: LiAlH₄ reduces the sulfone to a thioether, though this deactivates the heterocycle.

Pharmacological and Industrial Applications

κ-Opioid Receptor (KOR) Modulation

Structural analogs documented in patent AU2013230425B2 demonstrate high affinity for KOR (Ki = 0.8–2.3 nM), suggesting potential analgesic applications . The nitro group may enhance blood-brain barrier permeability, while the sulfone improves metabolic stability .

Materials Science Applications

  • Polymer Additives: Sulfone-containing compounds act as flame retardants by releasing sulfur dioxide during thermal decomposition.

  • Coordination Chemistry: The amide and sulfone groups chelate metal ions, forming complexes with catalytic activity in oxidation reactions.

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